molecular formula C6H9N3O2 B190246 (S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one CAS No. 157717-58-3

(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one

Cat. No.: B190246
CAS No.: 157717-58-3
M. Wt: 155.15 g/mol
InChI Key: CUPAQOABYPHYPF-SCSAIBSYSA-N
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Description

(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one is a unique organic compound characterized by its azido group and dihydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one typically involves the azidation of a suitable precursor. One common method involves the reaction of (S)-4,4-dimethyldihydrofuran-2(3H)-one with sodium azide in the presence of a catalyst such as copper sulfate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amines or thioethers.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Reagents like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products

    Substitution: Corresponding amines or thioethers.

    Reduction: Primary amines.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving triazole moieties.

    Materials Science: Utilized in the development of novel polymers and materials with specific properties, such as enhanced stability or reactivity.

    Bioconjugation: Employed in the modification of biomolecules for imaging or therapeutic purposes, leveraging the azido group’s reactivity in click chemistry.

Mechanism of Action

The mechanism by which (S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one exerts its effects depends on the specific application. In medicinal chemistry, the azido group can be transformed into a triazole, which may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific triazole derivative formed.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Azido-4,4-dimethyltetrahydrofuran-2(3H)-one: Similar structure but with a tetrahydrofuran ring.

    (S)-3-Azido-4,4-dimethyl-2(3H)-oxazolone: Contains an oxazolone ring instead of a dihydrofuran ring.

Uniqueness

(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one is unique due to its specific ring structure and the presence of the azido group, which provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(3S)-3-azido-4,4-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPAQOABYPHYPF-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(=O)[C@H]1N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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